![molecular formula C14H21N5O4 B14280476 (2R,3R,4S,5R)-2-[6-amino-2-(2-methylpropyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14280476.png)
(2R,3R,4S,5R)-2-[6-amino-2-(2-methylpropyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a nucleoside analog, specifically a purine nucleoside. Its systematic name is (2R,3R,4S,5R)-2-[6-amino-2-(2-methylpropyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol . Let’s break down its structure:
- The purine base consists of a fused pyrimidine and imidazole ring system.
- The sugar moiety is a ribose sugar (hence the term “nucleoside”).
準備方法
Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route starts with the protection of the ribose hydroxyl groups, followed by glycosylation with the appropriate purine base. Deprotection and further modifications yield the final compound.
化学反応の分析
Reactions:
Glycosylation: The key step involves attaching the purine base to the ribose sugar via a glycosidic bond.
Hydrolysis: Removal of protecting groups.
Phosphorylation: Addition of phosphate groups to the purine base.
Protecting Groups: Commonly used protecting groups include TBDMS (tert-butyldimethylsilyl) and benzoyl groups.
Deprotection: Acidic conditions (e.g., TFA, HCl) remove protecting groups.
Phosphorylation: Phosphoramidite chemistry using phosphoramidite reagents.
Major Products: The major product is the desired nucleoside analog itself.
科学的研究の応用
Chemistry:
Drug Development: Nucleoside analogs serve as antiviral and anticancer agents.
Enzyme Inhibition Studies: Researchers use them to study enzyme mechanisms.
Nucleic Acid Research: They help elucidate RNA and DNA functions.
Antiviral Agents: Some nucleoside analogs inhibit viral replication (e.g., AZT for HIV).
Anticancer Drugs: They interfere with cancer cell proliferation.
Diagnostic Tools: Radioactively labeled nucleosides aid in imaging studies.
Pharmaceuticals: Nucleoside analogs are essential components of many drugs.
Biotechnology: Used in gene synthesis and modification.
作用機序
The compound likely exerts its effects by:
Incorporation into Nucleic Acids: It can be incorporated into viral or cancer cell DNA/RNA during replication, leading to chain termination.
Disruption of Base Pairing: Incorrect base pairing due to the analog’s altered structure interferes with normal nucleic acid function.
特性
分子式 |
C14H21N5O4 |
|---|---|
分子量 |
323.35 g/mol |
IUPAC名 |
(2R,3R,4S,5R)-2-[6-amino-2-(2-methylpropyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C14H21N5O4/c1-6(2)3-8-17-12(15)9-13(18-8)19(5-16-9)14-11(22)10(21)7(4-20)23-14/h5-7,10-11,14,20-22H,3-4H2,1-2H3,(H2,15,17,18)/t7-,10-,11-,14-/m1/s1 |
InChIキー |
JHOZQWHQEVTLAV-FRJWGUMJSA-N |
異性体SMILES |
CC(C)CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
正規SMILES |
CC(C)CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(Bicyclo[2.2.1]heptan-1-yl)acetic anhydride](/img/structure/B14280396.png)
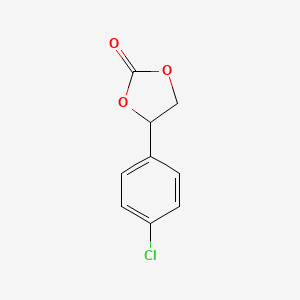
![6-[({5-[(E)-Phenyldiazenyl]pyridin-2-yl}amino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14280402.png)
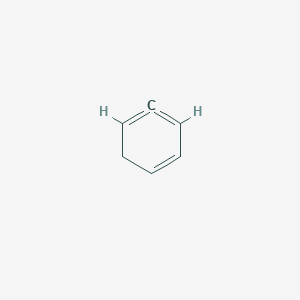
![Silane, [(1-cyclohexyl-2-propenyl)oxy]trimethyl-](/img/structure/B14280421.png)
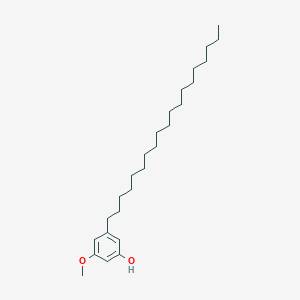
![2-Butene, 1,1,1,2,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-](/img/structure/B14280424.png)
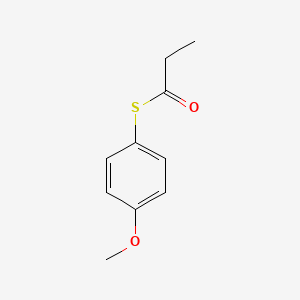
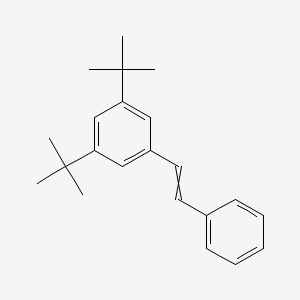


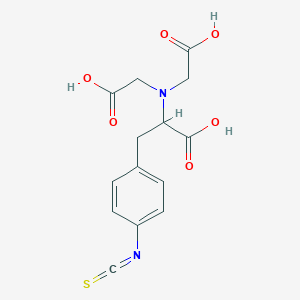

![3-Ethyl-2-[2-(pyren-1-YL)ethenyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14280457.png)
